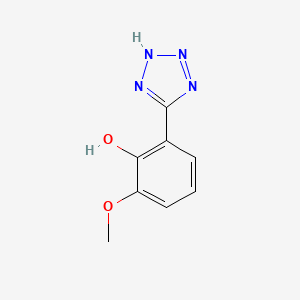![molecular formula C30H26ClNO6S B13379911 Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379911.png)
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzylidene group, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds, such as:
- 5-[(4-chlorobenzoyl)oxy]-2-[(E)-({[(2-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate
- Ethyl 5-((4-chlorobenzyl)oxy)-2-methylbenzoate
These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.
Eigenschaften
Molekularformel |
C30H26ClNO6S |
|---|---|
Molekulargewicht |
564.0 g/mol |
IUPAC-Name |
ethyl (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C30H26ClNO6S/c1-4-37-30(35)26-27(33)25(39-29(26)32-28(34)22-8-6-5-7-18(22)2)16-20-11-14-23(24(15-20)36-3)38-17-19-9-12-21(31)13-10-19/h5-16,33H,4,17H2,1-3H3/b25-16-,32-29? |
InChI-Schlüssel |
CKJYXROEUXOQHT-PRKWUXEWSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=NC(=O)C4=CC=CC=C4C)O |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=NC(=O)C4=CC=CC=C4C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[2-(benzyloxy)-5-bromobenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379828.png)
![ethyl (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-[(phenylcarbonyl)amino]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B13379835.png)

![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide](/img/structure/B13379863.png)
![methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13379884.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379890.png)
![(5Z)-2-(4-chloro-2-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379895.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B13379899.png)
![2-[2-[(Z)-[2-(3-chloro-2-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B13379903.png)
![Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379916.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B13379917.png)
![ethyl 2-(4-chloroanilino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379920.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13379925.png)
